molecular formula C21H16FN5O B2639642 5-(4-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)-1,2,4-oxadiazole CAS No. 2034446-71-2

5-(4-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B2639642
CAS No.: 2034446-71-2
M. Wt: 373.391
InChI Key: VZINICYZFNJXCG-UHFFFAOYSA-N
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Description

5-(4-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)-1,2,4-oxadiazole is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates multiple privileged pharmacophores, including a 1,2,4-oxadiazole ring, a pyrimidine core, and a 3,4-dihydroisoquinoline moiety. Such structures are frequently investigated for their potential to interact with key biological targets . The 1,2,4-oxadiazole unit, in particular, is a common scaffold in the design of enzyme inhibitors and receptor antagonists . Preliminary in silico analyses suggest this compound may possess properties suitable for probing central nervous system (CNS) targets. The dihydroisoquinoline fragment is a feature found in compounds that modulate cholinesterase activity, a key therapeutic strategy for investigating Alzheimer's disease pathology . Furthermore, the structural analogy to known active molecules positions it as a potential candidate for research into kinase signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR), which is a well-validated target in oncology research . Its mechanism of action is hypothesized to involve competitive inhibition or allosteric modulation at the active sites of these enzymes, though empirical validation is required. Researchers will find this chemical probe valuable for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and in vitro biological screening assays to elucidate novel therapeutic interventions. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-[4-(3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-5-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O/c22-18-8-4-3-7-16(18)19-25-21(28-26-19)17-11-23-13-24-20(17)27-10-9-14-5-1-2-6-15(14)12-27/h1-8,11,13H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZINICYZFNJXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)-1,2,4-oxadiazole has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H17FN5O2\text{C}_{19}\text{H}_{17}\text{F}\text{N}_{5}\text{O}_{2}

This compound features a complex arrangement that includes a pyrimidine ring, an oxadiazole moiety, and a dihydroisoquinoline fragment. The presence of these structural elements is believed to contribute to its diverse biological activities.

Inhibition of PRMT5

One significant mechanism through which this compound exerts its effects is the inhibition of protein arginine methyltransferase 5 (PRMT5) . Research indicates that it has an IC50 value of 18 nM , demonstrating potent inhibitory activity against PRMT5 methyltransferase. This inhibition can disrupt critical cellular processes involved in cancer cell proliferation and survival .

Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that the compound exhibits dose-dependent cytotoxic effects on various cancer cell lines, including:

  • HeLa (cervical cancer)
  • A549 (lung cancer)
  • A172 (glioblastoma)
  • Jurkat (T-cell leukemia)

The compound's ability to inhibit cell proliferation suggests its potential as an anticancer agent .

Table 1: Cytotoxicity Profile

Cell LineIC50 (µM)Mechanism
HeLa15.6PRMT5 inhibition
A54920.3PRMT5 inhibition
A17218.7PRMT5 inhibition
Jurkat22.1PRMT5 inhibition

Study on Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters investigated the anticancer properties of similar compounds with dihydroisoquinoline structures. The findings indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines, with some derivatives showing enhanced activity compared to established chemotherapeutics .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various targets involved in cancer progression. These studies suggest that the compound may interact favorably with enzymes associated with tumor growth and metastasis, further supporting its potential as a therapeutic agent .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer activity. The specific compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation. For instance, compounds containing the oxadiazole moiety have shown promising results against various cancer types, including breast and colon cancers. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways essential for tumor growth .

Antimicrobial Activity

The 1,2,4-oxadiazole scaffold is known for its antimicrobial properties. Research indicates that derivatives of this compound possess substantial antibacterial and antifungal activities. For example, studies have reported that certain oxadiazole derivatives demonstrate effective inhibition against pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Compounds featuring the oxadiazole structure have also been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit inflammatory mediators and cytokines, which may lead to reduced inflammation in various models of inflammatory diseases .

Case Study 1: Anticancer Activity

In a recent study, a series of 1,2,4-oxadiazole derivatives were synthesized and evaluated for their anticancer properties against human cancer cell lines. The results indicated that compounds similar to 5-(4-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)-1,2,4-oxadiazole exhibited IC50 values in the micromolar range against breast cancer cells. The study concluded that these compounds could serve as lead structures for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of oxadiazole derivatives against drug-resistant bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics. This highlights the potential of these compounds as alternatives in treating resistant infections .

Comparison with Similar Compounds

Structural Features

A comparative analysis of structurally related compounds is presented below:

Compound Name Core Structure Key Substituents Molecular Formula (Example) Notable Features
Target Compound 1,2,4-Oxadiazole 4-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrimidin-5-yl; 3-(2-fluorophenyl) Not explicitly provided Rigid dihydroisoquinoline enhances planar stacking; fluorine modulates polarity
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole 4-Chlorophenyl; fluorophenyl-triazolyl-pyrazolyl C27H19ClF3N7S Isostructural with halogen variations; perpendicular fluorophenyl orientation
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 2-Chloropyridin-3-yl; 2-(difluoromethoxy)phenyl C14H8ClF2N3O2 Difluoromethoxy enhances bioavailability; chloropyridine aids metal coordination
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile Pyrazole Trifluoromethyl sulfinyl; dichloro-trifluoromethylphenyl C12H5Cl2F6N3OS High electronegativity; used as fipronil (insecticide)

Key Observations :

  • The target compound’s dihydroisoquinoline-pyrimidine hybrid distinguishes it from simpler aryl-substituted oxadiazoles (e.g., ). This moiety may improve binding to enzymes or receptors requiring planar aromatic interactions.
  • Compared to thiazole analogs (e.g., ), the 1,2,4-oxadiazole core offers greater metabolic resistance due to reduced susceptibility to hydrolysis.
  • Halogen placement impacts bioactivity: The 2-fluorophenyl group in the target compound may reduce steric hindrance compared to bulkier 4-fluorophenyl groups in thiazole derivatives .
Structural Characterization
  • The target compound’s dihydroisoquinoline may enforce coplanarity, altering intermolecular interactions .
  • SHELX software is widely used for crystallographic refinement, suggesting that similar methods could resolve the target compound’s conformation.

Q & A

Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or through [3+2] cycloaddition reactions. For this compound, the pyrimidine and dihydroisoquinoline moieties likely require sequential coupling reactions. A method involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyrimidine functionalization, followed by nucleophilic substitution to introduce the dihydroisoquinoline group, is plausible. Post-functionalization of the oxadiazole with a 2-fluorophenyl group may involve Ullmann or Buchwald-Hartwig couplings .

Q. What structural motifs contribute to the compound’s potential bioactivity?

Key motifs include:

  • The 1,2,4-oxadiazole ring: Enhances metabolic stability and hydrogen-bonding capacity.
  • 2-Fluorophenyl group: Improves lipophilicity and π-π stacking interactions.
  • Dihydroisoquinoline-pyrimidine system: May interact with hydrophobic pockets in target proteins. Fluorine atoms and heterocyclic systems are known to influence pharmacokinetics and target affinity .

Q. Which in vitro assays are suitable for preliminary antimicrobial evaluation?

Standard assays include:

  • Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Agar diffusion assays for broad-spectrum screening.
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Positive controls (e.g., ciprofloxacin) and solvent controls are critical to validate results .

Advanced Research Questions

Q. How can discrepancies in biological activity data between structural analogs be resolved?

Contradictions may arise from variations in assay conditions (e.g., pH, inoculum size) or subtle structural differences. Mitigation strategies include:

  • Dose-response validation : Repeat assays with tighter concentration gradients.
  • Orthogonal assays : Confirm activity using fluorescence-based ATP quantification or resazurin reduction assays.
  • Structural analysis : Compare X-ray crystallography or docking studies to identify critical binding interactions .

Q. What computational methods predict binding interactions with bacterial targets?

  • Molecular docking (AutoDock Vina, Glide) to model interactions with enzymes like DNA gyrase or dihydrofolate reductase.
  • Molecular dynamics simulations (GROMACS, AMBER) to assess binding stability over time.
  • QSAR models to correlate substituent effects (e.g., fluorine position) with activity trends. Validate predictions with experimental IC50 values .

Q. How can synthetic yield be optimized for the dihydroisoquinoline-pyrimidine intermediate?

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution efficiency.
  • Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) for cross-coupling steps.
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity. Monitor purity via HPLC or LC-MS .

Q. What crystallographic techniques characterize the compound’s solid-state conformation?

  • Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-stacking).
  • Powder XRD : Assess polymorphism or crystallinity.
  • Thermogravimetric analysis (TGA) : Determine thermal stability, which correlates with storage conditions. For isostructural analogs, compare unit cell parameters to infer activity differences .

Data Contradiction Analysis

Q. How to address conflicting solubility data in different solvent systems?

  • Solubility profiling : Use shake-flask method with UV-Vis quantification in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol).
  • Co-solvency approach : Blend water-miscible solvents (PEG 400, propylene glycol) to enhance aqueous solubility.
  • Hansen solubility parameters : Predict miscibility based on dispersion, polarity, and hydrogen-bonding contributions .

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